molecular formula C9H17NO3 B133883 Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate CAS No. 141538-87-6

Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate

Cat. No. B133883
CAS RN: 141538-87-6
M. Wt: 187.24 g/mol
InChI Key: KNWAEJPHAJDBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, also known as MEMDAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMDAC is a cyclic aziridine derivative that has been synthesized through various methods and has shown promising results in various research fields, including drug discovery, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate is still under investigation, but it is believed to involve the formation of a stable intermediate with the target molecule, leading to the formation of a covalent bond. This mechanism of action has been observed in various bioactive compounds synthesized using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate are still under investigation, but it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in lab experiments include its high reactivity, versatility, and low toxicity. However, the limitations of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate include its sensitivity to air and moisture, which can affect its stability and yield.

Future Directions

There are several future directions for research on Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, including the synthesis of new bioactive compounds using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block, the development of new polymers with unique properties using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a monomer, and the investigation of the mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biological systems. Additionally, the use of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biomedical applications, including drug delivery and tissue engineering, is an area of active research.

Synthesis Methods

The synthesis of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be achieved through various methods, including the reaction of N-ethyl-2,2-dimethylaziridine with formaldehyde and methanol, or the reaction of ethyl 3-aminocrotonate with formaldehyde and methanol. The yield of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be improved by using a catalyst such as acetic acid or sulfuric acid.

Scientific Research Applications

Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has shown potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. In material science, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a monomer for the synthesis of various polymers with unique properties, including biodegradability and biocompatibility. In organic synthesis, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a versatile reagent for the synthesis of various organic compounds, including amino acids and peptides.

properties

CAS RN

141538-87-6

Product Name

Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-5-13-8(11)10-7(6-12-4)9(10,2)3/h7H,5-6H2,1-4H3

InChI Key

KNWAEJPHAJDBJT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C1(C)C)COC

Canonical SMILES

CCOC(=O)N1C(C1(C)C)COC

synonyms

1-Aziridinecarboxylic acid, 3-(methoxymethyl)-2,2-dimethyl-, ethyl ester

Origin of Product

United States

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